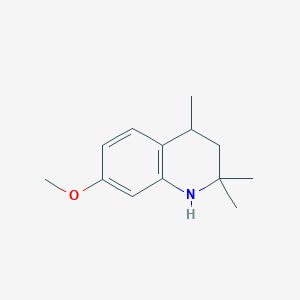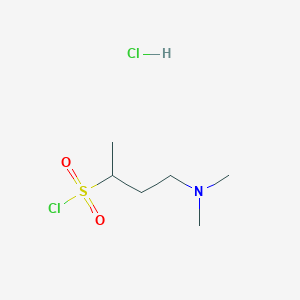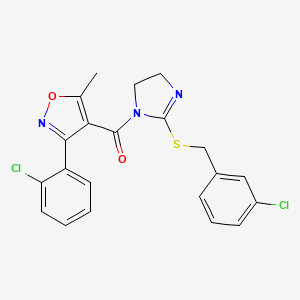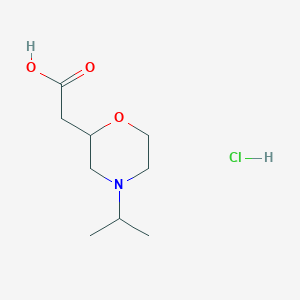
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 2228326-13-2 . It has a molecular weight of 213.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .Molecular Structure Analysis
The InChI Code for Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is 1S/C10H9NO3.Na/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9;/h1-4,7H,5H2, (H,11,12) (H,13,14);/q;+1/p-1 .Chemical Reactions Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves cyclizations triggered by [1,5]-hydride shift, which are the most frequently employed variants of the internal redox process . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .Physical And Chemical Properties Analysis
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of compounds in medicinal chemistry .
Biological Activities and SAR Studies
The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been the subject of many studies . These studies have resulted in the development of novel THIQ analogs with potent biological activity .
Synthesis of 2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylate
A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O has been developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Redox Economy in Organic Synthesis
The concept of redox economy plays an important role in modern organic synthesis and facilitates the efficiency of synthetic pathways . The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves various redox neutral reactions , making it an essential tool for such economy .
Cyclizations Triggered by [1,5]-Hydride Shift
Cyclizations triggered by [1,5]-hydride shift are the most frequently employed variants of the internal redox process . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .
Green Catalyst for the Synthesis of Desired Product
The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves the use of eco-friendly lactic acid as a green catalyst . This allows for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.Na/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9;/h1-4,7H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXHTHAQKGGAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

![(4-((4-ethylbenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2522411.png)


![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)

